Synthetic Intermediate for Library Generation: Compound 3 in the Pawar & Waghmare (2020) Antimicrobial SAR Series
In a focused medicinal chemistry workflow, 3-Chloroacetyl amino-2-methyl-4-quinazolinone (compound 3, synonymous with CAS 6761-07-5) was synthesized and then condensed with ten distinct primary amines to afford ten novel 2-(2-methyl-4-oxo-4H-quinazoline-3yl-amino)-N-substituted acetamide derivatives (4a-4j), establishing its utility as a key chloroacetamide intermediate for late-stage diversification [1]. The identity of CAS 6761-07-5 as the critical branching point enables preparation of a 10-compound pilot library, directly feeding a published antimicrobial SAR campaign.
| Evidence Dimension | Synthetic yield, product scope |
|---|---|
| Target Compound Data | CAS 6761-07-5 (Compound 3) used to synthesize 10 target acetamide derivatives (4a-4j) via condensation with various primary amines; characterized by IR and 1H NMR [1]. |
| Comparator Or Baseline | Parent 3-amino-2-methyl-4(3H)-quinazolinone (Compound 2) that requires acylation with chloroacetyl chloride prior to amine condensation; direct amine coupling is not feasible for Compound 2 [1]. |
| Quantified Difference | CAS 6761-07-5 provides a pre-installed α-chloro electrophilic handle, enabling direct, single-step derivatization to 10 distinct products; the baseline compound requires additional chloroacetylation step. |
| Conditions | Condensation reactions in methanol with pyridine catalyst under ambient/reflux conditions [1]. |
Why This Matters
Procuring CAS 6761-07-5 directly removes one synthetic step from the workflow, reducing time to library generation and standardizing the critical diversifying intermediate for SAR reproducibility.
- [1] Pawar PY, Waghmare SM. Synthesis and Evaluation of Antimicrobial Activity of Quinazolinone Derivatives. Int J Curr Pharm Res. 2020;12(3):114-116. DOI: 10.22159/ijcpr.2020v12i3.38318. View Source
